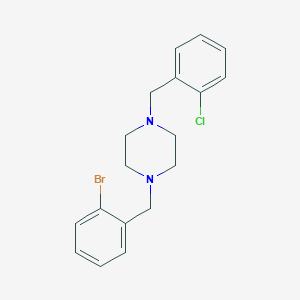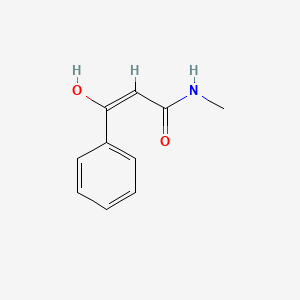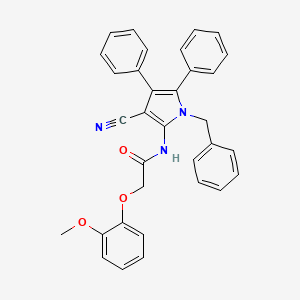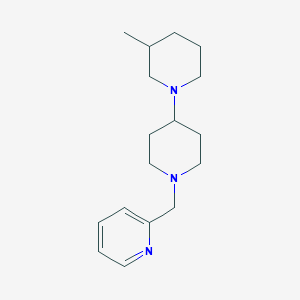![molecular formula C27H36FN3 B10883611 1-(2-Fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B10883611.png)
1-(2-Fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the fluorophenyl group: This step may involve nucleophilic aromatic substitution reactions.
Cyclohexyl group attachment: This can be done through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperazine ring.
Substitution: Halogen atoms in the fluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: Potential therapeutic applications, including as an analgesic or antipsychotic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of neurotransmitters and influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine
- 1-(2-Bromophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine
Uniqueness
1-(2-Fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine is unique due to the presence of the fluorine atom, which can influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H36FN3 |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C27H36FN3/c28-26-8-4-5-9-27(26)31-20-18-30(19-21-31)25-14-16-29(17-15-25)24-12-10-23(11-13-24)22-6-2-1-3-7-22/h1-9,23-25H,10-21H2 |
InChI Key |
NQYXBMSRUIHAAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)N4CCN(CC4)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[4-(difluoromethoxy)benzylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10883533.png)
![{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(4-methoxyphenyl)methanone](/img/structure/B10883537.png)
![7-Benzyl-8,9-diphenyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10883541.png)

![2-(2,4-Dichlorophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B10883549.png)

![1-[3-(Dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10883554.png)
![(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-methylphenyl)prop-2-enamide](/img/structure/B10883556.png)

![3-(2,4-dichlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10883563.png)

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate](/img/structure/B10883580.png)

![4-Methoxy-N-[N'-(5-methyl-3-phenyl-isoxazole-4-carbonyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10883586.png)
